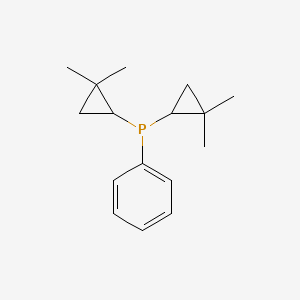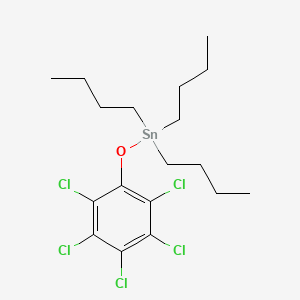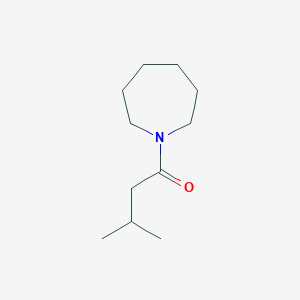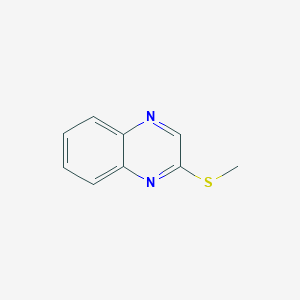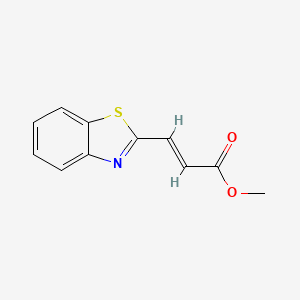![molecular formula C33H23NO B13814060 1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one is a complex organic compound characterized by its unique spiro structure, which involves a fluorene and an azetidinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one typically involves a multi-step process. One common method includes the reaction of 9-diazo-9H-fluorene with diphenyldiazomethane through a 1,3-dipolar cycloaddition reaction . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of specialized reactors and purification systems to handle the complex reaction intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or other nitroxyl radicals.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions:
Oxidation: TEMPO, 4-hydroxyTEMPO, 4-acetamidoTEMPO.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 1’,3’,3’-Triphenylspiro[fluorene-9,2’-pyrrolidine]-5’-one .
- 3’,4’,4’-Triphenylspiro[fluorene-9,2’-[1,3]oxazolidine]-5’-one .
Uniqueness: 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C33H23NO |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1,3,3-triphenylspiro[azetidine-4,9'-fluorene]-2-one |
InChI |
InChI=1S/C33H23NO/c35-31-32(24-14-4-1-5-15-24,25-16-6-2-7-17-25)33(34(31)26-18-8-3-9-19-26)29-22-12-10-20-27(29)28-21-11-13-23-30(28)33/h1-23H |
InChI Key |
OBDBSQFPEYKQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C23C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


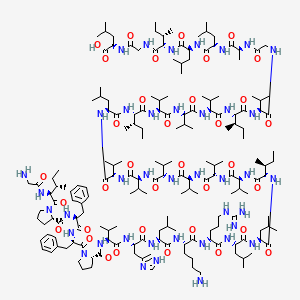
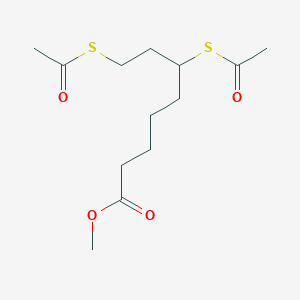

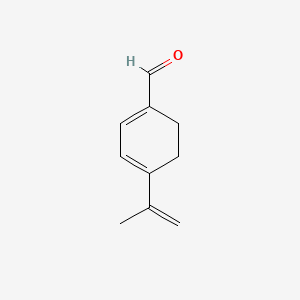
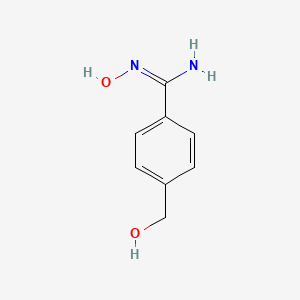
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
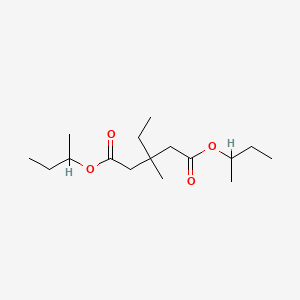
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
